molecular formula C7H14N2O4 B1353569 L-alanyl-L-threonine CAS No. 24032-50-6

L-alanyl-L-threonine

Cat. No. B1353569
CAS RN: 24032-50-6
M. Wt: 190.2 g/mol
InChI Key: BUQICHWNXBIBOG-LMVFSUKVSA-N
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Description

L-alanyl-L-threonine, also known as Ala-Thr, is a dipeptide formed from L-alanyl and L-threonine residues . It plays a role as a metabolite and is a tautomer of an Ala-Thr zwitterion .


Synthesis Analysis

The biosynthesis pathway of L-threonine in Escherichia coli has been studied extensively . The industrial production of L-threonine is based on direct fermentation with microorganisms such as Escherichia coli . This process has the characteristics of low cost and high productivity .


Molecular Structure Analysis

The molecular formula of L-alanyl-L-threonine is C7H14N2O4 . Its molecular weight is 190.20 g/mol . The crystal structure of the compound contains an intramolecular hydrogen bond .


Chemical Reactions Analysis

The effects of L-theanine parallel those of GABA neurotransmission, which regulates a delicate balance between activation and inhibition . These inhibitory signals are vital for mood, memory, attention, and relaxation in our cognitive framework .


Physical And Chemical Properties Analysis

L-alanyl-L-threonine is a dipeptide formed from L-alanyl and L-threonine residues . It is a tautomer of an Ala-Thr zwitterion .

Scientific Research Applications

Application in Microbial Cell Wall Structure

Research on strains from the genus Streptococcus revealed the presence of threonine in their peptidoglycan (murein). The peptide subunits of these strains were identical, but the interpeptide bridge varied, consisting either of glycyl-L-threonine or L-alanyl-L-threonine. In some organisms, L-alanyl-L-threonine was partially replaced by L-seryl-L-threonine, indicating a significant role of these peptides in the structural integrity of microbial cell walls (Hladny, Schleifer, & Kandler, 1972).

Role in Industrial Amino Acid Production

L-threonine, an essential amino acid for mammals, is predominantly produced through microbial fermentation. Research has focused on optimizing L-threonine production using metabolic engineering in Escherichia coli and Corynebacterium glutamicum. This involves improving microbial strains for higher productivity and stability. Strategies for constructing genetically defined L-threonine-producing strains have been explored, with some achieving industrial-level productivity (Dong, Quinn, & Wang, 2011).

Enhancing Biochemical Reactions in Production Strains

A two-stage carbon distribution and cofactor generation strategy was proposed for improving L-threonine production in E. coli. This approach involved redirecting carbon flux into the L-threonine synthetic pathway and developing an L-glutamate and NADPH generation system. This strategy significantly increased L-threonine production and has potential applications in producing other oxaloacetate derivatives (Liu et al., 2018).

Utilization in Enzyme Inhibition Studies

Studies on Mycobacterium smegmatis Threonine Deaminase, a crucial enzyme in branched-chain amino acid biosynthesis, showed that in addition to L-threonine, L-allo-threonine and L-serine are substrates for the enzyme. This indicates a broader applicability of L-alanyl-L-threonine in studying enzyme activities and inhibition mechanisms (Favrot, Amorim Franco, & Blanchard, 2018).

Improving Fermentation Processes

Dynamic and balanced regulation of the thrABC operon gene was explored for efficient synthesis of L-threonine in Escherichia coli. Adjusting the expression ratio of genes in the thrABC operon significantly improved L-threonine production, offering a new approach to enhance the yield of this essential amino acid and its downstream products (Hao et al., 2023).

Safety And Hazards

L-alanyl-L-threonine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQICHWNXBIBOG-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178781
Record name Dipeptide-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-alanyl-L-threonine

CAS RN

24032-50-6
Record name Dipeptide-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipeptide-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJQ8278D0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alanylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
K Okamoto, K Kino, M Ikeda - Bioscience, biotechnology, and …, 1997 - academic.oup.com
… the amino acid, L-threonine-auxotrophic mutants with a lesion in the L-threonine operon were derived from strain KYI0935 by selection for auxotrophy for dipeptide L-alanyl-L-threonine …
Number of citations: 72 academic.oup.com
KA Netland, K Andresen, CH Görbitz… - … Section E: Structure …, 2004 - scripts.iucr.org
The crystal structure of the title compound, C7H14N2O4, contains an intramolecular hydrogen bond between the side-chain hydroxyl group and the main-chain carboxylate group. This …
Number of citations: 16 scripts.iucr.org
AA Khozov, DM Bubnov, ED Plisov… - Frontiers in …, 2023 - frontiersin.org
… However, when threonine was replaced with 50 μM L-alanyl-L-threonine dipeptide, inhibition was not observed (Figure 1A). Therefore, we concluded that serine likely inhibits threonine …
Number of citations: 4 www.frontiersin.org
HG Garg, RW Jeanloz - Advances in carbohydrate chemistry and …, 1985 - Elsevier
Publisher Summary This chapter describes the synthetic N- and O-glycosyl derivatives of l-asparagine, l-serine, and l-threonine. Glycoproteins' are macromolecules containing one …
Number of citations: 120 www.sciencedirect.com
IZ SIEMION, K SOBCZYK… - International Journal of …, 1986 - Wiley Online Library
The conformational role of Thr was investigated by 13 C‐nmr and CD methods using a following series of tetrapeptides: Thr‐Ala‐Ala‐Ala, Ala‐Thr‐Ala‐Ala, Ala‐Ala‐Thr‐Ala and Ala‐Ala…
Number of citations: 8 onlinelibrary.wiley.com
T Wakamiya, Y Tarumi, T Shiba - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
… Benzyloxycarbonylglycyl-L-threonine and benzyloxycarbonylL-alanyl-L-threonine were prepared through the active ester method and isolated as dicyclohexylammonium salts. The …
Number of citations: 18 www.journal.csj.jp
T Kaneko, S Kusumoto, T Inui, T Shiba - Bulletin of the Chemical …, 1968 - journal.csj.jp
… N-Benzyloxycarbonyl-DL-alanyl-DLthreonine methyl ester (I) or N-benzyloxycarbonylL-alanyl-L-threonine methyl ester (V) was converted to the O-chlorocarbonyl compound in almost …
Number of citations: 9 www.journal.csj.jp
S Liaqat - 2016 - repository.pastic.gov.pk
Facile synthesis of chiral N-, O and S-acyl isopeptides from tryptophan, tyrosine, and cysteine were done in single step for acquiring natural peptides via native chemical ligation (NCL). …
Number of citations: 0 repository.pastic.gov.pk
GR Pettit, SK Gupta, RH Ode - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… azide with glycyl-L-prolyl-L-alanyl-L-threonine methyl ester and condensing the mixed carbonic anhydride derived from Nt-butoxycarbonyi-L-leucyl-L-valyl-L-tryptophan and isobutyl …
Number of citations: 9 pubs.rsc.org
Q Luo, J Zheng, D Zhao, D Liu - 2022 - researchsquare.com
A strictly anaerobic, gram-positive bacterium, designated as WLY-B-L2 T, was isolated from pit mud of a fermentation pit located at Wuliangye 501# baijiu workshop in Yibin (Sichuan …
Number of citations: 2 www.researchsquare.com

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